molecular formula C9H7BrN2O2S B14032142 Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate

Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate

Cat. No.: B14032142
M. Wt: 287.14 g/mol
InChI Key: XJCRKLCOYAFBQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate. The reaction is typically carried out using copper(II) bromide and tert-butylnitrite in acetonitrile at room temperature for about 4 hours . The reaction mixture is then poured into a hydrochloric acid solution, and the resulting precipitate is collected and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Properties

Molecular Formula

C9H7BrN2O2S

Molecular Weight

287.14 g/mol

IUPAC Name

ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate

InChI

InChI=1S/C9H7BrN2O2S/c1-2-14-9(13)7-5(10)6-8(15-7)12-4-3-11-6/h3-4H,2H2,1H3

InChI Key

XJCRKLCOYAFBQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=NC=CN=C2S1)Br

Origin of Product

United States

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